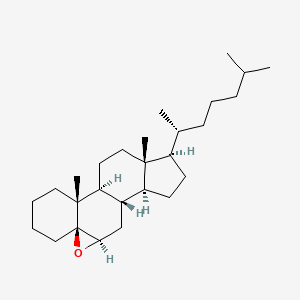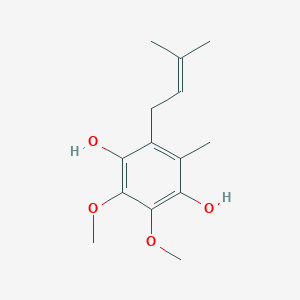
2,3-二甲氧基-5-甲基-6-(3-甲基丁-2-烯基)苯-1,4-二酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QH(2), also known as ubiquinol, belongs to the class of organic compounds known as ubiquinols. These are coenzyme Q derivatives containing a 5, 6-dimethoxy-3-methylbenzene-1, 4-diol moiety to which an isoprenyl group is attached at ring position 2(or 6). QH(2) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, QH(2) is primarily located in the membrane (predicted from logP) and cytoplasm. QH(2) exists in all eukaryotes, ranging from yeast to humans. In humans, QH(2) is involved in the oncogenic action OF 2-hydroxyglutarate pathway and the congenital lactic acidosis pathway. QH(2) is also involved in several metabolic disorders, some of which include the oncogenic action OF D-2-hydroxyglutarate in hydroxygluaricaciduria pathway, fumarase deficiency, pyruvate dehydrogenase deficiency (e3), and mitochondrial complex II deficiency.
Ubiquinol is a member of hydroquinones. It has a role as an Escherichia coli metabolite and a mouse metabolite.
科学研究应用
Opioid and Cannabinoid Receptor Affinity
一项关于真菌Eurotium repens的研究发现了新的苄基衍生物,包括与2,3-二甲氧基-5-甲基-6-(3-甲基丁-2-烯基)苯-1,4-二酚结构相关的化合物。这些化合物显示出对人类阿片和大麻受体的显著结合亲和力,表明具有潜在的精神活性特性,并对该领域的研究具有重要意义 (Gao et al., 2011)。
不对称有机合成
该化合物与不对称有机合成的进展有关。一篇论文讨论了一个相关化合物的合成,即(2R,3R)-1,4-二甲氧基-1,1,4,4-四苯基丁烷-2,3-二醇,突出了它在这一领域的多样应用。该研究强调了环境友好的合成方法,增强了该化合物在绿色化学中的相关性 (Hu & Shan, 2020)。
反铁磁交换相互作用
对2,4-二甲氧基-1,3,5-苯三基三(N-叔丁基亚硝基)的研究提供了关于等腰三角形构型中自旋之间的反铁磁交换相互作用的见解。这项研究有助于理解有机化合物中的磁性特性及其潜在应用 (Fujita et al., 1996)。
压电色团应用
在聚合物科学领域,一个相关化合物被用于合成含三氰基环丙基基团的新型聚氨酯,展示了适用于器件应用的压电性能。这表明了该化合物在先进材料开发中的潜力 (Lee & Park, 2001)。
属性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H20O4/c1-8(2)6-7-10-9(3)11(15)13(17-4)14(18-5)12(10)16/h6,15-16H,7H2,1-5H3 |
InChI 键 |
TVLSKGDBUQMDPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)C |
规范 SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)C |
物理描述 |
Solid |
同义词 |
ubiquinol ubiquinol 0 ubiquinol 1 ubiquinol 50 ubiquinol 6 (ubiquinol 30) ubiquinol 7 ubiquinol 9 ubiquinols ubiquinone hydroquinone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




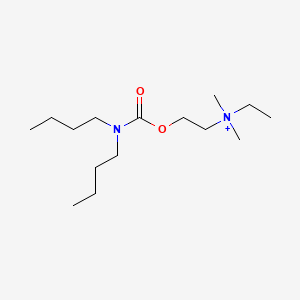


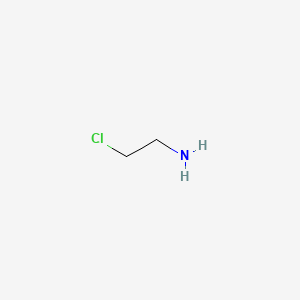
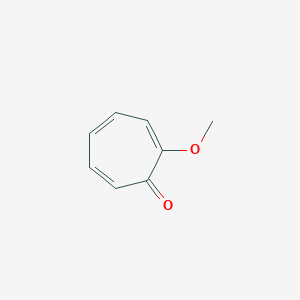
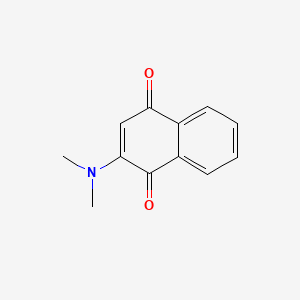
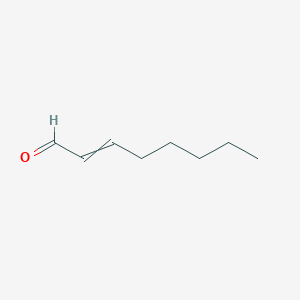
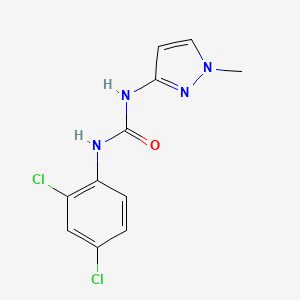
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)


![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)
